5-(5'-Fluoro-2'-methoxyphenyl)pentanal
Description
5-(5'-Fluoro-2'-Methoxyphenyl)Pentanal is an aliphatic aldehyde derivative featuring a pentanal backbone substituted with a fluorinated and methoxylated aromatic ring. Its molecular formula is C₁₂H₁₅FO₂ (molar mass: 210.25 g/mol).
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)pentanal |
InChI |
InChI=1S/C12H15FO2/c1-15-12-7-6-11(13)9-10(12)5-3-2-4-8-14/h6-9H,2-5H2,1H3 |
InChI Key |
FJMPWLFGGHGIRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
5-Phenyl-1-Pentanol
- Structure: C₁₁H₁₆O (molar mass: 164.24 g/mol), featuring a phenyl-substituted pentanol chain.
- Key Differences: The absence of an aldehyde group (replaced by a hydroxyl group) reduces electrophilicity, making it less reactive in condensation or oxidation reactions. The phenyl group enhances hydrophobicity compared to unsubstituted pentanol.
- Applications : Used as a building block in organic synthesis, particularly for fragrances or surfactants .
5-[(4-Methoxyphenyl)Methoxy]Pentanal
- Structure : C₁₃H₁₈O₃ (molar mass: 222.28 g/mol), with a 4-methoxyphenyl group linked via an ether bond.
- Key Differences : The 4-methoxy substituent is electron-donating, increasing the aromatic ring’s electron density compared to the 5'-fluoro-2'-methoxy substitution in the target compound. This difference may alter solubility and reactivity in nucleophilic additions.
- Synthesis : Produced via a two-step process involving 1,5-pentanediol, KOH/DMSO, and subsequent deprotection .
5-(Hexahydro-2-Oxo-1H-Thieno[3,4-d]Imidazol-6-yl)Pentanal
- Structure: C₁₀H₁₆N₂O₂S (molar mass: 228.31 g/mol), featuring a bicyclic thienoimidazole substituent.
- The aldehyde group’s reactivity may be sterically hindered by the bulky heterocycle .
Substituent Position and Electronic Effects
- Fluorine vs. Methoxy : The 5'-fluoro group in the target compound is electron-withdrawing, polarizing the aromatic ring and increasing the aldehyde’s electrophilicity. In contrast, methoxy groups (e.g., in 5-[(4-Methoxyphenyl)methoxy]pentanal) are electron-donating, reducing electrophilicity but improving solubility in polar solvents .
Data Table: Comparative Analysis of Key Compounds
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